molecular formula C8H13IO B13201575 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane

Katalognummer: B13201575
Molekulargewicht: 252.09 g/mol
InChI-Schlüssel: FKELUAJAUDDRLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Iodomethyl)-1-methyl-5-oxaspiro[24]heptane is a chemical compound with the molecular formula C8H13IO It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane typically involves the iodination of a precursor compound. One common method involves the reaction of a spiro[2.4]heptane derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxymethyl derivative, while oxidation can produce an oxo-spiro compound.

Wissenschaftliche Forschungsanwendungen

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Iodomethyl)-5-oxaspiro[2.4]heptane: A closely related compound with similar structural features.

    Spiro[2.4]heptane derivatives: Other derivatives with different substituents on the spiro ring.

Uniqueness

6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane is unique due to the presence of both an iodomethyl and a methyl group on the spiro ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C8H13IO

Molekulargewicht

252.09 g/mol

IUPAC-Name

6-(iodomethyl)-2-methyl-5-oxaspiro[2.4]heptane

InChI

InChI=1S/C8H13IO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5H2,1H3

InChI-Schlüssel

FKELUAJAUDDRLP-UHFFFAOYSA-N

Kanonische SMILES

CC1CC12CC(OC2)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.